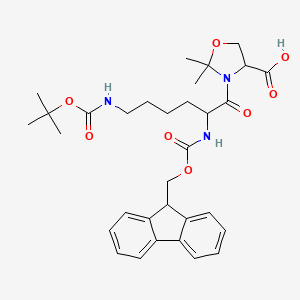
Dichlorobis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis is a term that can refer to various coordination compounds containing two chlorine atoms and a central metal atom. These compounds are often used in various chemical reactions and industrial applications due to their unique properties. The specific structure and properties of this compound compounds can vary depending on the central metal and the ligands attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dichlorobis compounds typically involves the reaction of a metal salt with a ligand in the presence of chlorine. For example, this compound(triphenylphosphine)palladium can be prepared by reacting palladium chloride with triphenylphosphine in ethanol at temperatures between 60 to 70°C under ultrasonic waves . Another method involves the reaction of cobalt(II) chloride hexahydrate with ethylenediamine and hydrogen peroxide to form this compound(ethylenediamine)cobalt(III) chloride .
Industrial Production Methods
Industrial production methods for this compound compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. For example, the production of this compound(triphenylphosphine)palladium involves the use of ethanol solutions and ultrasonic waves to improve the reaction efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis compounds can undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include hydrogen peroxide, ethylenediamine, and various solvents like ethanol and water. Reaction conditions often involve controlled temperatures and the use of ultrasonic waves to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction and conditions. For example, the reaction of this compound(triphenylphosphine)palladium with Grignard reagents can produce various organometallic compounds .
Applications De Recherche Scientifique
Dichlorobis compounds have a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dichlorobis compounds depends on their specific structure and the reactions they are involved in. For example, this compound(triphenylphosphine)palladium acts as a catalyst by facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved can vary, but often include interactions with metal centers and ligands.
Comparaison Avec Des Composés Similaires
Dichlorobis compounds can be compared with other similar coordination compounds, such as:
This compound(dimethylsulfoxide)copper(II): Similar in structure but with different metal and ligands, leading to different properties and applications.
This compound(ethylanthranilatonicotinamide)zinc(II): Another coordination compound with unique structural and functional properties.
These comparisons highlight the uniqueness of this compound compounds in terms of their specific metal-ligand interactions and resulting chemical properties.
Propriétés
Formule moléculaire |
C20H40Cl4P2Pd |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
tert-butyl-chloro-cyclohexylphosphane;dichloropalladium |
InChI |
InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
DRXHKPYIVMSKLH-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)



![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)

